molecular formula C10H9ClO4 B8601246 6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid

6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid

Cat. No. B8601246
M. Wt: 228.63 g/mol
InChI Key: ZBWHVZZJKGPNDS-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

A solution of 6-chloro-7-hydroxy-4-(trimethylsilyloxy)chroman-4-carbonitrile (129 g, 433 mmol) and SnCl2 dihydrate (293 g, 1299 mmol) in concentrated HCl (435 mL) and glacial acetic acid (435 mL) was heated to 125° C. and stirred for 12 hours. The reaction was taken up in ethyl acetate (500 mL) and washed with water, dried over magnesium sulfate, filtered and concentrated to provide the desired product (99 g, 100%).
Name
6-chloro-7-hydroxy-4-(trimethylsilyloxy)chroman-4-carbonitrile
Quantity
129 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
293 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
reactant
Reaction Step One
Name
Quantity
435 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][CH2:7][CH2:6]C2(O[Si](C)(C)C)C#N.[C:20]([OH:23])(=[O:22])[CH3:21]>Cl.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[O:8][CH2:7][CH2:6][CH:21]2[C:20]([OH:23])=[O:22]

Inputs

Step One
Name
6-chloro-7-hydroxy-4-(trimethylsilyloxy)chroman-4-carbonitrile
Quantity
129 g
Type
reactant
Smiles
ClC=1C=C2C(CCOC2=CC1O)(C#N)O[Si](C)(C)C
Name
SnCl2 dihydrate
Quantity
293 g
Type
reactant
Smiles
Name
Quantity
435 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
435 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C2C(CCOC2=CC1O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 99 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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